(3-Chloropropyl)trimethylsilane

Description

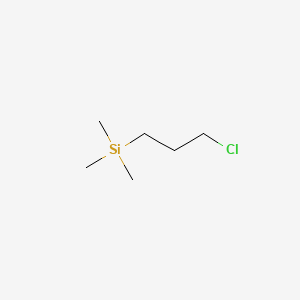

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDDDCNYAAJLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062331 | |

| Record name | (3-Chloropropyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-83-4 | |

| Record name | (3-Chloropropyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (3-chloropropyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Chloropropyl)trimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ55NC95GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Chloropropyl)trimethylsilane: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of (3-chloropropyl)trimethylsilane, a versatile bifunctional organosilane compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, structural features, reactivity, and diverse applications of this important synthetic building block.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 2344-83-4, possesses a unique molecular architecture that underpins its utility in chemical synthesis.[1] The molecule features a trimethylsilyl group at one end of a propyl chain and a reactive chloro group at the other.[1] This arrangement allows for a wide range of chemical transformations, making it a valuable intermediate.[1]

The IUPAC name for this compound is 3-chloropropyl(trimethyl)silane.[2] Its structure is represented by the SMILES string C--INVALID-LINK--(C)CCCCl.[2]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C6H15ClSi | [3][4] |

| Molecular Weight | 150.72 g/mol | [2][3] |

| Boiling Point | 151 °C | [5] |

| Density | 0.878 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.431 | |

| Flash Point | 49 °C (120.2 °F) - closed cup | |

| Water Solubility | Not miscible | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.954 (Calculated) | [3] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound was not found in the search results, related compounds such as (chloropropyl)trimethoxysilane provide insight into the expected NMR signals.[6] For this compound, one would anticipate characteristic signals in the ¹H NMR spectrum corresponding to the trimethylsilyl protons and the three distinct methylene groups of the propyl chain. The ¹³C NMR spectrum would similarly show distinct peaks for the methyl carbons attached to silicon and the propyl chain carbons.[7] The ²⁹Si NMR spectrum would exhibit a chemical shift characteristic of the trimethylsilyl group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups.[4][8] Key vibrational modes include C-H stretching and bending, Si-C stretching, and the C-Cl stretching vibration.[9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the propyl chain and loss of methyl groups from the silicon atom.[2]

Reactivity and Synthetic Applications

The bifunctional nature of this compound is the cornerstone of its extensive use in organic synthesis.[1] The presence of both a stable trimethylsilyl group and a reactive alkyl chloride allows for a two-stage reaction strategy.

Nucleophilic Substitution at the Chloro Group

The terminal chlorine atom is susceptible to nucleophilic substitution reactions, enabling the introduction of a variety of functional groups.[1] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Generalized Sₙ2 reaction of this compound.

Role in Surface Modification

This compound and its derivatives, such as (3-chloropropyl)trimethoxysilane, are widely employed as coupling agents for the surface modification of materials like silica and other metal oxides.[10][11] The silane moiety reacts with surface hydroxyl groups to form stable siloxane bonds, while the chloropropyl group provides a reactive handle for further functionalization.[10]

Preparation of Organosilicon Compounds

This compound serves as a key precursor for the synthesis of a diverse range of organosilicon compounds.[5] For instance, it has been used in the preparation of 8-(3-trimethylsilylpropoxy)quinolone and 5-trimethylsilyl pentanol.[5]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a suitable Grignard reagent with a chlorosilane. For example, the reaction of 3-chloropropylmagnesium chloride with trimethylchlorosilane.

A related compound, 3-chloropropyltrimethoxysilane, can be synthesized from the reaction of allyl chloride with trimethoxysilane in the presence of a ruthenium carbonyl catalyst.[12] Another method involves the reaction of 3-chloropropyltrichlorosilane with methanol.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H15ClSi | CID 75362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 2344-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 2344-83-4 [chemicalbook.com]

- 6. (chloropropyl)trimethoxysilane(25512-39-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]

- 12. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]

- 13. 3-Chloropropyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]

(3-Chloropropyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(3-Chloropropyl)trimethylsilane is a versatile bifunctional organosilane reagent that serves as a cornerstone in a multitude of synthetic and materials science applications. Its unique molecular architecture, featuring a reactive chloropropyl group and a stable trimethylsilyl moiety, offers a powerful tool for chemists and material scientists. This guide provides an in-depth exploration of its fundamental properties, diverse applications, and detailed experimental protocols, tailored for researchers, scientists, and professionals engaged in drug development and materials innovation.

Core Molecular and Physical Properties

The utility of this compound stems from its distinct chemical identity. A clear understanding of its basic molecular and physical characteristics is essential for its effective application.

Molecular Formula and Weight

The empirical and molecular formula of this compound is C6H15ClSi.[1][2][3][4] This composition gives it a molecular weight of approximately 150.72 g/mol .[1][2][3][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 151 °C (lit.)[6] |

| Density | 0.878 g/mL at 20 °C (lit.)[6] |

| Flash Point | 30.5 ± 5.2 °C |

| Refractive Index | n20/D 1.431 (lit.) |

| CAS Number | 2344-83-4[1][2][3][4] |

Applications in Organic Synthesis and Materials Science

The dual-reactive nature of this compound underpins its widespread use in several key areas of chemical science.

Silylating Agent and Protecting Group

The trimethylsilyl (TMS) group is a widely used protecting group for various functional groups, including alcohols, amines, and carboxylic acids, due to its ease of introduction and removal.[7] While direct silylation with this compound is less common for this purpose compared to reagents like chlorotrimethylsilane, its derivatives play a significant role. The chloropropyl chain can be modified to create more complex silylating agents.

Surface Modification and Functionalization

A primary application of this compound is in the functionalization of surfaces, particularly those rich in hydroxyl groups like silica and glass. The silane moiety reacts with the surface hydroxyls to form a stable covalent bond, leaving the chloropropyl group available for further chemical transformations. This allows for the tailoring of surface properties or the immobilization of catalysts, biomolecules, or other functional materials.[8]

Caption: A generalized workflow for the surface modification and functionalization using this compound.

Intermediate in Organic Synthesis

The chloropropyl group is susceptible to nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a wide array of organosilicon compounds.[9][10] This allows for the introduction of the trimethylsilylpropyl moiety into various molecular frameworks, which can be advantageous for modifying solubility, stability, or for use in subsequent cross-coupling reactions.[6][7]

Caption: Nucleophilic substitution reaction of this compound to form functionalized organosilanes.

Experimental Protocol: Silylation of Glass Coverslips

This protocol provides a step-by-step methodology for the functionalization of glass coverslips with this compound, a common procedure in cell biology and materials science to create a reactive surface for subsequent modifications.

Materials:

-

Glass coverslips

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: HIGHLY CORROSIVE AND REACTIVE

-

Deionized water

-

Anhydrous toluene

-

This compound, ≥97.0%

-

Nitrogen or Argon gas

-

Oven

-

Glass staining jars

Procedure:

-

Surface Cleaning and Activation:

-

Place the glass coverslips in a glass staining jar.

-

In a fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.

-

Immerse the coverslips in the Piranha solution for 1 hour to clean and hydroxylate the surface.

-

Carefully decant the Piranha solution and rinse the coverslips extensively with deionized water.

-

Dry the coverslips in an oven at 120 °C for at least 1 hour.

-

-

Silylation Reaction:

-

In a clean, dry staining jar, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Place the dried coverslips into the silylation solution.

-

Purge the staining jar with nitrogen or argon gas and seal it.

-

Allow the reaction to proceed overnight at room temperature with gentle agitation.

-

-

Washing and Curing:

-

Remove the coverslips from the silylation solution and wash them three times with anhydrous toluene to remove any unreacted silane.

-

Cure the coverslips in an oven at 110 °C for 30 minutes to promote the formation of a stable siloxane bond with the glass surface.

-

-

Storage:

-

Store the functionalized coverslips in a desiccator to prevent hydrolysis of the silane layer. The surface is now ready for subsequent reactions involving the terminal chloro group.

-

Safety and Handling

This compound is a flammable liquid and vapor.[1][11] It causes skin and serious eye irritation.[1][11] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] Keep away from heat, sparks, open flames, and other ignition sources.[11][13][14]

References

- 1. This compound | C6H15ClSi | CID 75362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 2344-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 3-Chloropropyl Trimethylsilane | CAS#:2344-83-4 | Chemsrc [chemsrc.com]

- 6. This compound | 2344-83-4 [chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. gelest.com [gelest.com]

Synthesis and purification of (3-Chloropropyl)trimethylsilane

An In-depth Technical Guide to the Synthesis and Purification of (3-Chloropropyl)trimethylsilane

Introduction: The Strategic Role of a Bifunctional Silane

This compound (CAS No. 2344-83-4) is a versatile bifunctional organosilicon compound of significant interest to researchers and synthetic chemists.[1] Its structure, which incorporates a stable trimethylsilyl group and a reactive terminal alkyl chloride, makes it an invaluable building block in a wide array of chemical transformations. The trimethylsilyl moiety can serve as a protecting group or a precursor for further functionalization, while the chloropropyl chain provides a reactive handle for nucleophilic substitution reactions.[1] This unique combination allows for its application as a linker molecule, a surface modification agent, and a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a detailed exploration of the principal methodologies for the synthesis of this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and robust methods for purification and characterization.

Part 1: Synthesis Methodologies

Two primary routes are commonly employed for the synthesis of this compound: the Grignard reaction pathway, which offers high selectivity in a laboratory setting, and a two-step industrial process commencing with hydrosilylation.

The Grignard Reaction Pathway: Precision and Control

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity.[2][3] In this context, it facilitates the direct formation of the silicon-carbon bond by reacting a pre-formed Grignard reagent with trimethylchlorosilane.

Causality and Mechanistic Insight: The reaction hinges on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic (carbanionic).[2] This nucleophilic carbon readily attacks the electrophilic silicon atom of trimethylchlorosilane. The silicon is electrophilic due to the electron-withdrawing nature of the chlorine atom. The reaction proceeds via a standard nucleophilic substitution mechanism, displacing the chloride leaving group to form the stable Si-C bond.[4] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are critical as Grignard reagents are strong bases and will be rapidly quenched by protic sources like water.[3][5]

Experimental Protocol: Synthesis via Grignard Reagent

Step 1: Formation of (3-Chloropropyl)magnesium Chloride

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to eliminate moisture.

-

Reagent Charging: To the flask, add magnesium turnings (1.1 eq.). Place a few crystals of iodine into the flask to initiate the reaction.

-

Initiation: Add a small portion of a solution of 1-bromo-3-chloropropane (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction, evidenced by the disappearance of the iodine color and the onset of bubbling.

-

Grignard Formation: Once the reaction has started, add the remaining 1-bromo-3-chloropropane solution dropwise at a rate that maintains a gentle reflux. The use of 1-bromo-3-chloropropane is strategic, as the carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of the desired Grignard reagent.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. Cool the resulting greyish solution to room temperature.

Step 2: Reaction with Trimethylchlorosilane

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Addition: Add trimethylchlorosilane (1.0 eq.) dropwise via the dropping funnel to the stirred Grignard solution. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

-

Quenching: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and precipitate magnesium salts.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil is then purified by fractional distillation.

Workflow Visualization: Grignard Synthesis

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

The Hydrosilylation Pathway: An Industrial Approach

Industrially, organosilanes are often produced via hydrosilylation, which involves the catalytic addition of a Si-H bond across an alkene.[7][8][9] For the target molecule, this is a two-step process: first, the hydrosilylation of allyl chloride to form an intermediate, followed by methylation.

Causality and Mechanistic Insight: Step 1: Hydrosilylation. This reaction is typically catalyzed by platinum or rhodium complexes.[7][8][9] The catalytic cycle (e.g., the Chalk-Harrod mechanism) involves the oxidative addition of the silane to the metal center, coordination of the alkene (allyl chloride), migratory insertion to form the Si-C bond, and reductive elimination to release the product and regenerate the catalyst. While platinum catalysts are common, they can sometimes lead to side reactions. Modern rhodium catalysts have been shown to provide exceptional selectivity (>99%) for the desired γ-addition product, trichloro(3-chloropropyl)silane.[7][8][9][10]

Step 2: Methylation. The intermediate, trichloro(3-chloropropyl)silane, is highly reactive towards nucleophiles. The three Si-Cl bonds are sequentially replaced by methyl groups using a Grignard reagent like methylmagnesium chloride.[11] This is a series of nucleophilic substitution reactions at the silicon center, driven by the formation of stable magnesium salts.

Experimental Protocol: Hydrosilylation-Methylation

Step 1: Synthesis of Trichloro(3-chloropropyl)silane

-

Apparatus Setup: In a reaction vessel equipped for inert atmosphere operation, add allyl chloride (1.0 eq.) and a suitable catalyst (e.g., a Rh(I) complex for high selectivity, or Speier's catalyst, H₂PtCl₆).[7][8]

-

Reaction: Heat the mixture to the desired reaction temperature (this is catalyst-dependent, typically 60-120 °C).

-

Addition: Add trichlorosilane (HSiCl₃) (1.0-1.1 eq.) dropwise to the mixture. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.

-

Completion: After the addition, maintain the temperature for 1-2 hours to ensure complete conversion.

-

Isolation: The product, trichloro(3-chloropropyl)silane, can be isolated by distillation from the reaction mixture.

Step 2: Methylation of Trichloro(3-chloropropyl)silane

-

Grignard Preparation: Prepare a solution of methylmagnesium chloride (at least 3.0 eq.) in THF.[11]

-

Reaction Setup: In a separate, dry, inert-atmosphere reaction flask, dissolve the trichloro(3-chloropropyl)silane (1.0 eq.) from Step 1 in anhydrous THF.

-

Addition: Cool the silane solution to 0 °C and add the Grignard reagent dropwise, maintaining a low temperature.

-

Completion: After addition, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Perform a work-up procedure identical to that described in Step 3 of the Grignard protocol (quenching, extraction, washing, drying, and concentration) to isolate the crude this compound.

Workflow Visualization: Hydrosilylation-Methylation Pathway

Caption: Two-step industrial pathway involving hydrosilylation followed by Grignard methylation.

Part 2: Purification of this compound

Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, solvents, and byproducts. Fractional distillation is the method of choice for this purpose, leveraging differences in boiling points.

Protocol: Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.

-

Procedure: Charge the crude product to the distillation flask. Heat the flask gently using a heating mantle.

-

Fraction Collection: Discard any initial low-boiling fractions (forerun), which may contain residual solvent. Carefully collect the fraction that distills at or near the literature boiling point of this compound.

-

Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially unstable residues. The collected fraction should be a clear, colorless liquid.

Data Presentation: Physical Properties

| Property | Value | Source |

| Molecular Weight | 150.72 g/mol | [12] |

| Boiling Point (b.p.) | 151 °C (at 760 mmHg) | |

| Density | 0.878 g/mL (at 20 °C) | |

| Refractive Index (n²⁰/D) | 1.431 |

Part 3: Analytical Characterization and Quality Control

To ensure the integrity of the synthesis and purification, the final product must be rigorously characterized. This constitutes a self-validating system where multiple independent analytical techniques corroborate the identity and purity of the compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Expertise & Causality: GC separates the components of the sample in time, with the pure product appearing as a single major peak. MS provides the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern.[13] This combination confirms both the purity (from GC) and the molecular weight (from MS) of the compound.[12]

-

Expected Results: A high-purity sample will show one dominant peak in the gas chromatogram. The mass spectrum for this peak will exhibit a molecular ion peak corresponding to the mass of C₆H₁₅ClSi (150.72 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR provides unambiguous structural information by probing the chemical environment of specific nuclei (¹H, ¹³C, ²⁹Si).[12]

-

Expected Spectra:

-

¹H NMR: The spectrum should show four distinct signals: a singlet around 0 ppm (9H, -Si(CH ₃)₃), a triplet around 0.7 ppm (2H, -Si-CH ₂-), a multiplet around 1.8 ppm (2H, -CH₂-CH ₂-CH₂-), and a triplet around 3.5 ppm (2H, -CH ₂-Cl).[14]

-

¹³C NMR: The spectrum will display signals corresponding to the four unique carbon environments.

-

²⁹Si NMR: A single resonance is expected, confirming the presence of one silicon environment.[12]

-

3. Infrared (IR) Spectroscopy

-

Expertise & Causality: IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Expected Results: The spectrum will show C-H stretching and bending vibrations, a characteristic Si-C bond vibration, and a C-Cl bond vibration.[15][16]

Part 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[12][17]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[17]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Use non-sparking tools. Take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[18]

Conclusion

The synthesis of this compound can be effectively achieved through either a high-selectivity Grignard pathway suitable for laboratory scale or a two-step hydrosilylation-methylation route amenable to industrial production. Success in either method relies on a firm understanding of the underlying reaction mechanisms, particularly the need for anhydrous conditions in Grignard reactions and the choice of catalyst in hydrosilylation. Rigorous purification by fractional distillation, validated by a suite of analytical techniques including GC-MS and NMR, is essential to obtain a product of high purity suitable for demanding applications in research and development. Adherence to strict safety protocols is mandatory when handling this flammable and irritant compound.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. gelest.com [gelest.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 12. This compound | C6H15ClSi | CID 75362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. thescipub.com [thescipub.com]

- 14. This compound(2344-83-4) 1H NMR spectrum [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of (3-Chloropropyl)trimethylsilane: A Technical Guide

Abstract

(3-Chloropropyl)trimethylsilane (CAS No. 2344-83-4) is a versatile bifunctional organosilane reagent widely employed in organic synthesis and materials science. Its utility stems from the presence of two distinct reactive centers: a hydrolytically stable trimethylsilyl group and a reactive chloropropyl terminus. Precise structural confirmation and purity assessment are paramount for its successful application. This technical guide provides a comprehensive analysis of the key spectroscopic data—Infrared (IR) and Mass Spectrometry (MS)—used to characterize this compound. While a complete analysis would typically include Nuclear Magnetic Resonance (NMR) spectroscopy, publicly accessible and citable ¹H and ¹³C NMR data for this specific compound could not be located during the preparation of this guide. This document will focus on the available spectroscopic techniques and the foundational principles for their interpretation.

Molecular Structure and Analysis Workflow

The structure of this compound, C₆H₁₅ClSi, consists of a propyl chain linking a terminal chlorine atom and a trimethylsilyl group.[1][2] This unique arrangement dictates its spectroscopic signature.

The systematic characterization of a chemical entity like this compound follows a logical workflow. Each analytical technique provides a unique piece of the structural puzzle, culminating in a confident identification of the molecule.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Infrared (IR) Spectroscopy

2.1. Principles and Experimental Causality

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of this radiation, we can deduce the presence of characteristic bonds. For this compound, IR is crucial for confirming the presence of the Si-CH₃ moiety and the alkyl C-H and C-Cl bonds. The spectrum is typically acquired "neat," meaning the pure liquid is analyzed without a solvent, by placing a thin film between two salt plates (e.g., NaCl or KBr). This avoids interference from solvent absorption bands.

2.2. Data Summary and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected peaks and their assignments based on established correlation charts for organosilicon compounds.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Intensity |

| ~2955 | C-H (Alkyl) | Stretching | Strong |

| ~1250 | Si-CH₃ | Symmetric Bend | Strong |

| ~840-860 | Si-CH₃ | Rocking | Strong |

| ~700-600 | C-Cl | Stretching | Medium |

Interpretation Insights: The most diagnostic peaks for this molecule are those related to the trimethylsilyl group. The strong, sharp absorption at approximately 1250 cm⁻¹ is a hallmark of the symmetric bending (or "umbrella") mode of the methyl groups attached to the silicon atom. This is complemented by another strong band in the 840-860 cm⁻¹ region due to the Si-C stretching and CH₃ rocking vibrations. The presence of both of these strong bands provides high confidence in the presence of the trimethylsilyl moiety. The absorptions around 2955 cm⁻¹ are typical for sp³ C-H stretching vibrations from the propyl chain and methyl groups. The C-Cl stretching vibration is expected in the fingerprint region (below 1000 cm⁻¹) and can be more difficult to assign definitively but is typically found in the 700-600 cm⁻¹ range.

2.3. Standard Experimental Protocol: FTIR (Neat)

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected.

-

Sample Preparation: Place one drop of neat this compound liquid onto a clean, dry NaCl or KBr salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, creating a thin capillary film of the sample.

-

Data Acquisition: Mount the plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Process the resulting interferogram with a Fourier transform to obtain the final infrared spectrum (Absorbance or % Transmittance vs. Wavenumber).

Mass Spectrometry (MS)

3.1. Principles and Experimental Causality

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This ion is often unstable and fragments into smaller, characteristic charged pieces. By separating these fragments based on their mass-to-charge ratio (m/z), a mass spectrum is generated. For this compound, we expect to see the molecular ion and fragments arising from the cleavage of the Si-C and C-C bonds.

3.2. Data Summary and Interpretation

The mass spectrum provides the molecular weight and a fragmentation fingerprint. The presence of a chlorine atom is uniquely identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl occur in an approximate 3:1 natural abundance).

| m/z Value | Proposed Fragment Ion | Common Name / Origin |

| 150/152 | [C₆H₁₅³⁵ClSi]⁺• / [C₆H₁₅³⁷ClSi]⁺• | Molecular Ion (M⁺•) |

| 135/137 | [(CH₃)₂Si(CH₂CH₂CH₂Cl)]⁺ | [M - CH₃]⁺, Loss of a methyl radical |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation (Base Peak) |

Interpretation Insights: The molecular ion peak is expected at m/z 150 , with a smaller "M+2" peak at m/z 152 that is approximately one-third the intensity of the m/z 150 peak. This 3:1 isotopic signature is definitive proof of the presence of one chlorine atom in the molecule. The most stable and therefore most abundant ion (the base peak) is often the trimethylsilyl cation, [(CH₃)₃Si]⁺, at m/z 73 . This fragment is extremely common in the mass spectra of trimethylsilyl compounds and its presence is a strong indicator of this functional group. Another significant fragment appears at m/z 135/137 , corresponding to the loss of a methyl radical (15 mass units) from the molecular ion.

Caption: Key fragmentation pathways for this compound in EI-MS.

3.3. Standard Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

-

GC Separation: Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program is designed to separate the analyte from any impurities or solvent.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum for the GC peak corresponding to this compound.

Summary and Conclusion

The combination of Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides a robust method for the structural verification of this compound. IR analysis confirms the presence of essential functional groups, particularly the characteristic Si-CH₃ moiety, while MS confirms the correct molecular weight and provides a predictable fragmentation pattern, including the tell-tale isotopic signature of a single chlorine atom. While NMR data would be required for a complete and unambiguous structural elucidation, the techniques outlined in this guide form the cornerstone of quality control and characterization for this important chemical reagent.

References

An In-depth Technical Guide to the Reactivity of (3-Chloropropyl)trimethylsilane with Nucleophiles

Abstract

(3-Chloropropyl)trimethylsilane (CPTMS), CAS No. 2344-83-4, is a bifunctional organosilane compound of significant interest in modern organic synthesis.[1] Its unique structure, possessing a primary alkyl chloride for nucleophilic substitution and a stable trimethylsilyl group, allows for the strategic introduction of a silyl-protected propyl linker into a wide array of molecules.[1] This guide provides a comprehensive examination of the reactivity of CPTMS with various classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the factors that govern reaction outcomes, thereby offering a valuable resource for researchers in pharmaceuticals, materials science, and fine chemical synthesis.

Introduction: The Synthetic Utility of a Bifunctional Reagent

This compound is a versatile building block whose reactivity is dominated by the electrophilic carbon adjacent to the chlorine atom.[1] The primary chloride is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. A key feature of this reagent is the trimethylsilyl (TMS) group. While located at the gamma (γ) position relative to the reactive center, it is generally stable under common nucleophilic substitution conditions but can be crucial for downstream transformations or for imparting specific physical properties to the final product.

The general reaction scheme involves the attack of a nucleophile on the methylene carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

General Reaction: Nuc:⁻ + Cl-CH₂-CH₂-CH₂-Si(CH₃)₃ → Nuc-CH₂-CH₂-CH₂-Si(CH₃)₃ + Cl⁻

This guide will systematically explore the reactions of CPTMS with oxygen, nitrogen, carbon, and sulfur-based nucleophiles.

Core Reactivity: The SN2 Pathway

The reaction of this compound with nucleophiles predominantly follows an SN2 mechanism.[2] This pathway is favored because CPTMS is a primary alkyl halide, which minimizes steric hindrance for the incoming nucleophile to perform a backside attack on the electrophilic carbon.[2][3][4]

Diagram: SN2 Reaction Mechanism

Caption: SN2 mechanism for the reaction of CPTMS with a nucleophile.

Key factors influencing the success and rate of these SN2 reactions include:

-

Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates) react faster than weaker ones (e.g., alcohols, water).

-

Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the nucleophilic salt but do not excessively solvate the nucleophile itself, thus enhancing its reactivity.[4][5]

-

Temperature: Heating the reaction mixture, often to reflux, is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[6]

-

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.

Reactions with O-Nucleophiles: Williamson Ether Synthesis

A classic and highly effective application of CPTMS is in the Williamson ether synthesis to form (3-alkoxypropyl)trimethylsilanes.[2][3][6] This reaction involves an alcohol that is first deprotonated by a strong base (like sodium hydride, NaH) to form a potent alkoxide nucleophile.[3][4][5] This alkoxide then reacts with CPTMS.

Causality in Experimental Design

-

Choice of Base: Sodium hydride (NaH) is an excellent choice because it is a non-nucleophilic base that deprotonates the alcohol irreversibly, producing hydrogen gas which simply bubbles out of the reaction.[4] This drives the formation of the alkoxide. Weaker bases like potassium carbonate (K₂CO₃) can also be used, particularly for more acidic phenols.[5]

-

Solvent Selection: Anhydrous THF or DMF is crucial. The absence of water prevents quenching the highly reactive NaH and the alkoxide intermediate. These polar aprotic solvents facilitate the SN2 reaction.[4]

Representative Protocol: Synthesis of (3-Phenoxypropyl)trimethylsilane

Objective: To synthesize an aryl ether via Williamson synthesis.

Materials:

-

Phenol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

This compound (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Base Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride.

-

Alkoxide Formation: A solution of phenol in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

-

Alkylation: this compound is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling, the reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Reactions with N-Nucleophiles: Synthesis of Silyl-Protected Amines

CPTMS is an effective agent for the N-alkylation of primary and secondary amines to yield secondary and tertiary amines, respectively.[7] However, these reactions can be complex. A significant challenge is overalkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of products.[8][9]

Reaction Cascade: RNH₂ + CPTMS → RNH(CH₂)₃SiMe₃ RNH(CH₂)₃SiMe₃ + CPTMS → RN((CH₂)₃SiMe₃)₂

Controlling Selectivity

To favor mono-alkylation, several strategies can be employed:

-

Use of Excess Amine: Using a large excess of the starting amine shifts the equilibrium towards the formation of the mono-alkylated product.

-

Controlled Stoichiometry: Careful, slow addition of CPTMS to the amine can help mitigate over-reaction.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is typically added to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Table 1: Representative Reactions of CPTMS with Nucleophiles

| Nucleophile Class | Example Nucleophile | Base/Conditions | Solvent | Product | Typical Yield |

| O-Nucleophile | Sodium Phenoxide | NaH, Reflux | THF | Ph-O-(CH₂)₃-SiMe₃ | High (85-95%) |

| N-Nucleophile | Diethylamine | K₂CO₃, Reflux | Acetonitrile | Et₂N-(CH₂)₃-SiMe₃ | Good (70-85%) |

| S-Nucleophile | Sodium Thiophenoxide | NaH, RT | DMF | Ph-S-(CH₂)₃-SiMe₃ | Excellent (>95%) |

| C-Nucleophile | Diethyl Malonate Enolate | NaOEt, Reflux | Ethanol | (EtO₂C)₂CH-(CH₂)₃-SiMe₃ | Good (75-90%) |

The Role of the γ-Silicon Atom

While direct participation of the trimethylsilyl group in the SN2 reaction at the γ-carbon is not a dominant feature, its electronic influence cannot be entirely dismissed. The silicon atom is less electronegative than carbon, leading to a slight electron-donating inductive effect.[10] More significantly, the Si-C bond is capable of hyperconjugation, which can stabilize developing positive charge in a transition state. While the β-silicon effect (stabilization of a carbocation at the β-position) is a well-documented phenomenon, any analogous γ-silicon effect in SN2 reactions is considered weak but may subtly influence reactivity compared to a simple alkyl chloride like 1-chlorobutane.

Experimental Workflow: From Reaction to Purification

A self-validating protocol requires careful execution and monitoring at each stage. The general workflow for a CPTMS alkylation is a robust process applicable across different nucleophile classes.

Diagram: General Experimental Workflow

Caption: A standardized workflow for CPTMS alkylation experiments.

Conclusion

This compound is a highly reliable and versatile reagent for introducing a three-carbon, silicon-terminated chain into organic molecules. Its reactivity is governed by the principles of the SN2 reaction, making it a predictable tool in the hands of a synthetic chemist. By carefully selecting the nucleophile, solvent, and reaction conditions, a broad range of functionalized organosilanes can be synthesized efficiently. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging the full synthetic potential of this valuable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. baranlab.org [baranlab.org]

A Comprehensive Technical Guide to (3-Chloropropyl)trimethylsilane: Physical Properties, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropropyl)trimethylsilane (CAS No. 2344-83-4) is a versatile bifunctional organosilane that has garnered significant interest across various scientific disciplines, particularly in organic synthesis and materials science.[1] For drug development professionals, its unique molecular architecture, featuring a reactive chloropropyl group and a stable trimethylsilyl moiety, offers a valuable tool for the synthesis of complex molecules and the modification of surfaces.[1] This guide provides an in-depth exploration of the critical physical properties of this compound, detailed protocols for their accurate determination with specific considerations for its chemical nature, and an overview of its applications in the pharmaceutical landscape.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is a colorless to light yellow liquid with a characteristic odor.[2] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅ClSi | [3][4] |

| Molecular Weight | 150.72 g/mol | [3][4] |

| Boiling Point | 151 °C (at 760 mmHg) | [2] |

| Density | 0.878 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.431 | |

| Flash Point | 49 °C | [2] |

| CAS Number | 2344-83-4 | [2][3] |

Experimental Determination of Physical Properties

Accurate determination of physical properties such as boiling point and density is crucial for verifying the purity of a substance and for its application in synthesis and process development. Given that chlorosilanes can be sensitive to moisture, specific handling precautions are necessary.[5][6]

Boiling Point Determination (Micro-Reflux Method under Inert Atmosphere)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a moisture-sensitive compound like this compound, it is advisable to perform this determination under an inert atmosphere to prevent hydrolysis, which can alter the boiling point.

References

- 1. nbinno.com [nbinno.com]

- 2. 2344-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H15ClSi | CID 75362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Silylating Agents in Organic Chemistry

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular design and synthesis. Among the myriad of tools available to the modern organic chemist, silylating agents stand out for their versatility, reliability, and tunable reactivity. This guide provides a comprehensive exploration of the core principles and practical applications of silylation, moving beyond a mere recitation of protocols to delve into the causal relationships that govern experimental choices and outcomes. Herein, we will explore the nuanced world of silyl ethers, from their formation and cleavage to their strategic deployment in complex synthetic endeavors and analytical methodologies.

The Fundamental Role of Silylation in Modern Organic Chemistry

Silylation is the introduction of a silyl group (typically R₃Si-) into a molecule, most commonly by replacing an active hydrogen on a heteroatom.[1] This transformation is a cornerstone of contemporary organic synthesis and analysis for several key reasons:

-

Protection of Reactive Functional Groups: The primary application of silylation is the temporary masking of reactive functional groups, such as alcohols, amines, carboxylic acids, and thiols.[2][3] By converting a polar and reactive functional group into a less reactive and more sterically hindered silyl ether, chemists can perform reactions on other parts of the molecule without fear of unwanted side reactions.[3] This is particularly crucial in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs).[4]

-

Enhanced Volatility and Thermal Stability for Analysis: In the realm of analytical chemistry, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), silylation is an indispensable derivatization technique.[5][6] Polar, non-volatile compounds are converted into their more volatile and thermally stable silyl derivatives, enabling their successful analysis by GC-MS.[5][7] This derivatization also often leads to more favorable fragmentation patterns in mass spectrometry, aiding in structural elucidation.[1]

-

Modulation of Solubility and Reactivity: The introduction of a lipophilic silyl group can significantly alter the solubility profile of a molecule, often making it more soluble in non-polar organic solvents.[2] Furthermore, the electronic and steric properties of the silyl group can influence the reactivity of neighboring functional groups.[8]

The general mechanism of silylation of an alcohol with a silyl halide proceeds via a nucleophilic substitution reaction, typically an SN2-type mechanism.[1][9] The reaction is usually facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.[9]

Caption: General mechanism of alcohol silylation with a silyl halide.

A Chemist's Guide to Selecting the Optimal Silylating Agent

The choice of silylating agent is a critical decision that can dictate the success or failure of a synthetic sequence. The selection process is guided by a careful consideration of the reactivity of the silylating agent, the stability of the resulting silyl ether, and the specific demands of the synthetic route.[3]

Classification of Silylating Agents by Reactivity and Steric Hindrance

Silylating agents can be broadly classified based on the nature of the leaving group and the steric and electronic properties of the substituents on the silicon atom.

| Class of Silylating Agent | Examples | General Reactivity | Key Characteristics & Applications |

| Silyl Halides | TMSCl, TESCl, TBDMSCl, TIPSCl, TBDPSCl | Moderate to High | Most common class. Reactivity is modulated by the steric bulk of the alkyl groups on silicon. Requires a base (e.g., imidazole, triethylamine, 2,6-lutidine) to neutralize the generated acid.[10][11] |

| Silyl Amides | BSA, BSTFA, MSTFA | High to Very High | Highly reactive and produce neutral, volatile byproducts, making them ideal for GC-MS derivatization.[6][12] Often used without an additional solvent.[13] |

| Silyl Azoles | TMS-imidazole | Very High | Extremely reactive, particularly for silylating hydroxyl groups.[11] |

| Silyl Triflates | TMSOTf, TESOTf, TBDMSOTf, TIPSOTf | Extremely High | The most powerful silylating agents, capable of silylating even very hindered alcohols.[10] Highly moisture-sensitive.[7] |

| Disilazanes | HMDS | Low | A less reactive and economical choice, often used with a catalyst (e.g., TMSCl, H₂SO₄) for large-scale applications.[14][15] |

Table 1: Classification and characteristics of common silylating agents.

The steric bulk of the substituents on the silicon atom is a primary determinant of both the reactivity of the silylating agent and the stability of the resulting silyl ether.[9][16] As the steric hindrance increases, the reactivity of the silylating agent decreases, and the stability of the silyl ether increases.[9][17] This principle allows for the selective protection of less sterically hindered alcohols in the presence of more hindered ones.[9] For example, TBDMSCl will selectively silylate a primary alcohol over a secondary alcohol.[9]

Caption: Relationship between steric hindrance, reactivity, and stability.

Stability of Silyl Ethers: A Comparative Analysis

The judicious choice of a silyl protecting group hinges on its stability profile under various reaction conditions. The relative stability of common silyl ethers to acidic and basic hydrolysis is a well-established and invaluable guide for synthetic planning.[2][7]

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 2: Relative stability of common silyl ethers to acidic and basic hydrolysis. [2][7]

This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a powerful strategy in the synthesis of complex molecules.[7] For instance, a TMS ether can be selectively cleaved in the presence of a TBDMS ether under mild acidic conditions.[10]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices to ensure reliable and reproducible results.

Protocol for the Silylation of a Primary Alcohol with TBDMSCl

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

To the stirred solution, add TBDMSCl (1.1 eq) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for the Derivatization of a Carboxylic Acid with BSTFA for GC-MS Analysis

This protocol details the derivatization of a carboxylic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analysis by GC-MS.

Materials:

-

Carboxylic acid sample (1-10 mg)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) (optional)

-

GC vial with a screw cap and septum

-

Heating block or oven

Procedure:

-

If the sample is in an aqueous solution, evaporate the water to complete dryness under a stream of nitrogen or by lyophilization.

-

Place the dry sample (1-10 mg) into a clean, dry GC vial.

-

Add the silylating reagent. BSTFA can often be used as both the reagent and the solvent. A molar excess of at least 2:1 of BSTFA to the analyte is recommended for complete silylation.[6] For less reactive carboxylic acids, BSTFA with 1% TMCS can be used to catalyze the reaction.[6]

-

Tightly cap the vial and heat at 60-80 °C for 20-30 minutes. Reaction times and temperatures may need to be optimized for specific analytes.[6]

-

Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Caption: Workflow for GC-MS derivatization with BSTFA.

The Art of Deprotection: Strategies for Selective Silyl Ether Cleavage

The removal of a silyl protecting group, or deprotection, is as crucial as its installation. The choice of deprotection method depends on the stability of the silyl ether and the compatibility of the reagents with other functional groups in the molecule.[18]

Fluoride-Mediated Deprotection

The most common and generally mildest method for cleaving silyl ethers is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1] The exceptionally strong silicon-fluoride bond (bond dissociation energy ~135 kcal/mol) is the driving force for this reaction.[19] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then collapses to release the alkoxide and form a stable silyl fluoride.[1][20]

Caption: Mechanism of fluoride-mediated silyl ether deprotection.

Acid- and Base-Catalyzed Deprotection

Silyl ethers can also be cleaved under acidic or basic conditions, with the rate of cleavage being highly dependent on the steric bulk of the silyl group.[2][7] Acid-catalyzed deprotection is generally faster for less sterically hindered silyl ethers.[9] This allows for the selective removal of a TMS group in the presence of a TBDMS group, for example.[10] Basic conditions can also be employed for deprotection, though they are generally less common than acidic or fluoride-based methods.[7]

Troubleshooting Common Silylation Challenges

Even with well-established protocols, silylation reactions can sometimes fail to proceed as expected. A systematic approach to troubleshooting can help identify and resolve the underlying issues.

| Problem | Potential Cause | Recommended Solution |

| Low or no conversion | Moisture Contamination: Silylating agents are highly sensitive to moisture and can be rapidly hydrolyzed.[5][21] | Ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.[5] |

| Inactive Reagent: The silylating agent may have degraded due to improper storage.[5] | Use a fresh bottle of the silylating agent. | |

| Insufficient Reactivity: The chosen silylating agent may not be powerful enough for a sterically hindered substrate.[21] | Switch to a more reactive silylating agent (e.g., a silyl triflate) or use more forcing conditions (higher temperature, longer reaction time).[7][21] | |

| Formation of multiple products | Incomplete reaction: The reaction may not have gone to completion, resulting in a mixture of starting material and product. | Increase the reaction time, temperature, or the equivalents of the silylating agent. |

| Side reactions: The silylating agent may be reacting with other functional groups in the molecule or with the solvent. | Choose a more selective silylating agent or a different solvent. | |

| Difficulty in purification | Byproducts: The byproducts of the silylation reaction (e.g., amine hydrochlorides) may be difficult to remove. | Choose a silylating agent that produces volatile byproducts (e.g., BSTFA).[6] Perform an aqueous workup to remove water-soluble byproducts. |

Table 3: Troubleshooting guide for common silylation problems.

Conclusion: The Enduring Utility of Silylating Agents

Silylating agents are indispensable tools in the arsenal of the modern organic chemist. Their ability to reversibly protect a wide range of functional groups with tunable stability has been instrumental in the synthesis of countless complex molecules, from life-saving pharmaceuticals to innovative materials.[2][22] Furthermore, their role in enhancing the volatility and stability of analytes for GC-MS analysis is critical for a wide range of scientific disciplines.[5][7] A thorough understanding of the principles governing their reactivity, selectivity, and stability, as outlined in this guide, empowers researchers to make informed decisions and harness the full potential of these remarkable reagents.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silylation - Wikipedia [en.wikipedia.org]

- 10. Silyl Groups - Gelest [technical.gelest.com]

- 11. General Silylation Procedures - Gelest [technical.gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. aminer.org [aminer.org]

- 18. tandfonline.com [tandfonline.com]

- 19. echemi.com [echemi.com]

- 20. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 21. benchchem.com [benchchem.com]

- 22. learninglink.oup.com [learninglink.oup.com]

Solubility of (3-Chloropropyl)trimethylsilane in different solvents

An In-depth Technical Guide to the Solubility of (3-Chloropropyl)trimethylsilane

Introduction

This compound is a versatile organosilane compound widely utilized in organic synthesis, surface modification, and as a coupling agent. Its unique bifunctional nature, possessing both a reactive chloropropyl group and a hydrolyzable trimethylsilyl group, makes it a valuable building block in diverse chemical applications. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective use in laboratory and industrial settings, directly impacting reaction kinetics, purification processes, and formulation stability. This guide provides a comprehensive overview of the solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the underlying physicochemical principles governing its behavior in different solvent systems.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a colorless liquid with a molecular formula of C6H15ClSi. Key properties influencing its solubility include:

-

Molecular Weight: 150.72 g/mol

-

Boiling Point: 146-148 °C

-

Density: 0.888 g/mL at 25 °C

-

Vapor Pressure: 8.5 mmHg at 25 °C

The molecule exhibits a moderate polarity due to the presence of the chlorine atom, while the trimethylsilyl group contributes to its nonpolar character. This dual nature dictates its miscibility with a range of organic solvents.

Solubility Profile of this compound

This compound is generally characterized by its high solubility in a variety of common organic solvents. This is attributed to the nonpolar nature of the trimethylsilyl group and the alkyl chain, which facilitates favorable van der Waals interactions with many organic media.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Notes |

| Polar Aprotic | Acetone | Soluble | |

| Tetrahydrofuran (THF) | Soluble | ||

| Dichloromethane (DCM) | Soluble | ||

| Nonpolar | Toluene | Soluble | |

| Hexane | Soluble | ||

| Polar Protic | Ethanol | Soluble | |

| Methanol | Soluble | ||

| Aqueous | Water | Insoluble | Reacts slowly with water to form hexamethyldisiloxane and other byproducts. |

While precise quantitative solubility data is not extensively published, empirical observations from laboratory use confirm its miscibility with the aforementioned organic solvents. Its insolubility and reactivity in water are critical considerations for its handling and storage, necessitating anhydrous conditions to prevent degradation.

Experimental Determination of Solubility

For applications requiring precise concentrations, the experimental determination of solubility is essential. The following protocol outlines a reliable method for quantifying the solubility of (3--Chloropropyl)trimethylsilane in a specific solvent at a given temperature.

Protocol: Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution.

Materials:

-

This compound

-

Selected solvent (anhydrous)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringes and filters (0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent. An excess is ensured when a separate liquid phase of the solute is visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure that the solvent is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to separate the undissolved solute from the saturated solution.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid any undissolved droplets, it is advisable to pass the extracted liquid through a syringe filter.

-

Sample Dilution: Accurately dilute the extracted sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC). The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, which represents the solubility, using the following formula:

Solubility (g/100mL) = (Concentration from GC) x (Dilution Factor) x 100

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the solute and the solvent molecules determines the extent of dissolution.

-

Van der Waals Forces: The nonpolar trimethylsilyl and propyl groups of this compound interact favorably with nonpolar solvents like hexane and toluene through London dispersion forces.

-

Dipole-Dipole Interactions: The polar C-Cl bond in this compound allows for dipole-dipole interactions with polar aprotic solvents such as acetone and dichloromethane, contributing to its high solubility in these media.

-

Hydrogen Bonding: While this compound cannot donate hydrogen bonds, the lone pairs on the chlorine atom can act as weak hydrogen bond acceptors. This allows for some interaction with polar protic solvents like ethanol, although this is not the primary driver of its solubility in these solvents.

Solvent-Solute Interaction Diagram

Caption: Intermolecular forces in this compound dissolution.

Conclusion

This compound is a highly soluble compound in a wide array of common organic solvents, a characteristic that underpins its utility in chemical synthesis. Its miscibility is primarily driven by van der Waals forces and dipole-dipole interactions. Conversely, it is insoluble and reactive in aqueous media. For applications demanding high precision, the isothermal equilibrium method coupled with gas chromatography provides a robust framework for the quantitative determination of its solubility. A comprehensive understanding of these solubility characteristics is crucial for optimizing reaction conditions, ensuring product purity, and maintaining the stability of this important organosilane reagent.

Methodological & Application

Application Note & Protocol: Surface Modification of Silica with (3-Chloropropyl)trimethylsilane

Abstract: This document provides a comprehensive guide for the surface modification of silica substrates using (3-Chloropropyl)trimethylsilane (CPTMS). It is intended for researchers, scientists, and drug development professionals seeking to create a stable, functionalized surface for subsequent chemical reactions or to alter surface properties. We delve into the underlying chemical principles, provide a detailed and validated experimental protocol, outline essential characterization techniques, and discuss key applications. The goal is to equip the user with not only a robust methodology but also a deep understanding of the critical parameters governing a successful and reproducible silanization process.

The Foundational Chemistry of Silanization with CPTMS

The functionalization of silica surfaces is a cornerstone of advanced materials science, enabling applications from chromatography to targeted drug delivery.[1][2] The native silica surface is rich in hydroxyl groups (Si-OH), known as silanols. These groups are the primary reactive sites for modification.[3] this compound, CPTMS, is a monofunctional silane, meaning it has one silicon atom bonded to a single reactive group (in this case, the Si-Cl bond is formed in situ or the molecule reacts directly) and three methyl groups. This structure is key to its function.

The core of the modification process is a nucleophilic substitution reaction. The oxygen atom of a surface silanol group acts as a nucleophile, attacking the electrophilic silicon atom of the CPTMS molecule. This results in the formation of a highly stable covalent siloxane bond (Si-O-Si) that anchors the chloropropyl moiety to the surface.

Critical Mechanistic Considerations:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous (dry) conditions. Any trace amounts of water can lead to the self-condensation of the silane in the bulk solution, reducing the efficiency of surface grafting.[4] Using a dry, inert solvent like toluene is standard practice.[5][6]

-

Monolayer Formation: Because CPTMS has only one reactive site per molecule, it is self-limiting and forms a well-defined monolayer on the silica surface. This is in contrast to tri-alkoxy silanes which can polymerize in multiple layers.

-